WAY-316606 is a small molecule classified as a selective antagonist of secreted frizzled-related protein 1 (SFRP1) [, , ]. It plays a crucial role in scientific research as a tool to investigate the biological functions of SFRP1 and the Wnt signaling pathway, particularly in the context of bone formation, hair follicle development, and neurogenesis [, , , , ].
WAY 316606 is classified as an sFRP-1 inhibitor. Its mechanism involves preventing sFRP-1 from interacting with Wnt proteins, thereby enhancing Wnt signaling, which is vital for promoting osteoblast activity and bone formation. The compound has an effective concentration (EC50) value of approximately 0.65 μM, indicating its potency in biological assays .
The synthesis of WAY 316606 involves several key steps, primarily focusing on the modification of piperidinyl diphenylsulfonamide derivatives. While specific synthetic routes are proprietary, the general approach includes:
Specific parameters such as reaction times, temperatures, and solvent systems are critical for optimizing yield and purity but are often not disclosed in public literature due to intellectual property considerations.
The molecular formula of WAY 316606 is with a molecular weight of approximately 484.94 g/mol. The structure features:
The InChI key for WAY 316606 is YLOYHLUHXQJNGO-UHFFFAOYSA-N, which aids in database searches for chemical properties and related studies .
WAY 316606 primarily engages in non-covalent interactions with sFRP-1 through hydrophobic interactions and hydrogen bonding. Its mechanism can be summarized as follows:
The mechanism of action for WAY 316606 involves the following steps:
WAY 316606 exhibits several notable physical and chemical properties:
These properties highlight the compound's potential while also indicating challenges related to bioavailability.
WAY 316606 has several promising applications in scientific research:
WAY-316606 emerged from targeted drug discovery efforts in the late 2000s aimed at developing bone anabolic agents. Initial research identified a class of N-substituted piperidinyl diphenylsulfonyl sulfonamides capable of modulating Wnt pathway inhibitors. Optimization of this chemical series yielded WAY-316606 (chemical name: 5-(Phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)benzene sulfonamide hydrochloride), first characterized in peer-reviewed publications in 2009–2010 [4] [9]. Key studies by Moore et al. demonstrated its ability to enhance bone formation in preclinical models by inhibiting extracellular Wnt antagonists, positioning it as a novel pharmacophore distinct from bisphosphonates or parathyroid hormone analogs [4] [5]. Its discovery coincided with growing recognition of Wnt pathway dysregulation in degenerative and neoplastic diseases, stimulating interest in its mechanistic applications beyond osteoporosis.
Table 1: Fundamental Chemical Properties of WAY-316606
Property | Value |
---|---|
Chemical Formula | C₁₈H₁₉F₃N₂O₄S₂·HCl |
Molecular Weight | 484.94 g/mol |
CAS Registry Number | 1781835-02-6 (HCl salt) |
PubChem CID (Free base) | 16727102 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
XLogP | 2.93 |
Solubility in DMSO | 20 mM (9.7 mg/mL) |
WAY-316606 functions as a potent small-molecule inhibitor of secreted frizzled-related protein 1 (SFRP1), an extracellular Wnt antagonist. The canonical Wnt/β-catenin pathway regulates embryonic development, tissue regeneration, and adult homeostasis by controlling β-catenin stabilization and nuclear gene transcription [2] [6]. Dysregulation of this pathway contributes to pathologies including osteoporosis, cancer, and degenerative disorders. SFRP1 binds directly to Wnt ligands or Frizzled receptors, preventing receptor activation and downstream signaling [3] [8]. WAY-316606 binds SFRP1 with an IC₅₀ of 0.65 μM, disrupting SFRP1-Wnt interactions and freeing Wnt proteins to engage Frizzled-LRP5/6 receptor complexes [4] [9]. This reactivates β-catenin-dependent transcription, promoting osteoblast differentiation, bone formation, and tissue regeneration without direct activation of Wnt receptors.
SFRP1 inhibition offers distinct therapeutic advantages over targeting intracellular Wnt components (e.g., GSK-3β). As an extracellular antagonist, SFRP1 provides a "gatekeeping" function in tissue-specific Wnt accessibility. Its overexpression occurs in osteoporosis (impaired bone formation), hair follicle regression (alopecia), and select cancers, making it a precision target [5] [8] [10]. Unlike broad Wnt activators (e.g., GSK-3 inhibitors), WAY-316606’s mechanism preserves spatial regulation of Wnt signaling, potentially reducing oncogenic risks associated with constitutive pathway activation [2] [6]. Research confirms SFRP1 knockdown or inhibition enhances tissue regeneration and chemotherapy sensitivity, validating its clinical relevance [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7